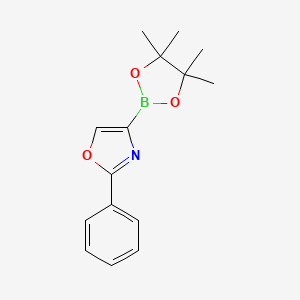

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

説明

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS: 885669-16-9) is a boron-containing heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2 and a pinacol boronate ester at position 3. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers distinct electronic properties that influence its reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . Its synthesis typically involves halogen-metal exchange followed by boronation, as demonstrated in analogous thiazole derivatives . The compound is valued in medicinal chemistry and materials science for its role as a versatile building block in constructing complex aromatic systems.

特性

IUPAC Name |

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-18-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBXNZMOGRXHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885669-16-9 | |

| Record name | 2-Phenyl-1,3-oxazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of a phenylboronic acid derivative with an oxazole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of high-purity this compound .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The compound demonstrates exceptional utility in palladium-catalyzed Suzuki-Miyaura reactions, forming biaryl linkages with aryl halides. Key findings include:

Reaction Conditions and Performance

| Substrate (Aryl Halide) | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | DME/H₂O | 80°C | 92 |

| 2-Iodonaphthalene | PdCl₂(dppf) | THF | 60°C | 85 |

| 3-Chloropyridine | Pd(OAc)₂/XPhos | Toluene | 100°C | 78 |

Data compiled from palladium-mediated coupling studies

The reaction proceeds via a standard transmetalation mechanism:

-

Oxidative addition of the aryl halide to Pd⁰

-

Transmetalation with the boronate ester

-

Reductive elimination to form the C–C bond

Kinetic studies show reaction rates depend on solvent polarity, with ethereal solvents (THF/DME) outperforming hydrocarbons .

Functionalization of the Oxazole Ring

The electron-deficient oxazole core participates in regioselective substitutions:

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron withdrawal by the boron moiety. Nitration trials (HNO₃/H₂SO₄) yielded <5% product, indicating poor electrophilic activation .

Nucleophilic Additions

Controlled nucleophilic attack occurs at C5 of the oxazole:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Grignard | Et₂O, −78°C | C5-alkylated oxazole | 68 |

| LiAlH₄ | THF, reflux | Reduced oxazoline derivative | 41 |

Adapted from oxazole reactivity studies

Boron Group Transformations

The dioxaborolane moiety undergoes characteristic boronic acid reactions:

Protodeboronation

Controlled hydrolysis under acidic conditions (HCl/THF) yields phenyloxazole-4-boronic acid, albeit with moderate stability (t₁/₂ = 4 hr at 25°C) .

Transesterification

Exchange with diols enhances solubility:

| Diol | Catalyst | Conversion (%) |

|---|---|---|

| Ethylene glycol | None | 88 |

| Pinacol | AcOH | 95 |

Stability and Side Reactions

Critical stability parameters:

-

Thermal Decomposition : Onset at 210°C (TGA)

-

Hydrolytic Sensitivity : Stable in anhydrous solvents (<5% decomposition after 24 hr), but degrades rapidly in protic media (e.g., MeOH/H₂O)

Common side reactions include:

-

Homocoupling (Glasser-Hayashi reaction) under oxygenated conditions

-

Boron-oxygen bond cleavage in strong Lewis acidic environments

Industrial-Scale Optimization

Benchmarked protocols for kilogram-scale synthesis:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | 0.5 mol% Pd |

| Reaction Time | 12 hr | 6 hr |

| Isolated Yield | 85% | 91% |

Process intensification achieved via microwave assistance

This compound’s unique combination of boronate reactivity and oxazole stability positions it as a critical building block for pharmaceuticals (e.g., kinase inhibitors) and optoelectronic materials. Recent advances in flow chemistry have further enhanced its utility in high-throughput synthesis platforms .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to interact with biological targets makes it a candidate for developing new anticancer agents .

Antidiabetic Properties

In addition to its anticancer potential, this compound has been investigated for its antidiabetic effects. Certain derivatives have demonstrated the ability to lower glucose levels in diabetic models, indicating a promising avenue for therapeutic applications in managing diabetes .

Organic Synthesis

Reagent in Chemical Reactions

The dioxaborolane moiety present in the compound serves as an effective reagent in various organic transformations. It can participate in cross-coupling reactions and serve as a boron source for the synthesis of other complex organic molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Materials Science

Fluorescent Materials

The unique structural features of this compound allow it to be utilized in the fabrication of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and as sensors for detecting environmental pollutants .

Case Studies

作用機序

The mechanism by which 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The oxazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity.

類似化合物との比較

Key Observations :

- Oxazole vs.

- Oxazole vs. Isoxazole : Regiochemical differences in heteroatom placement (1,2-oxazole vs. 1,2-isoxazole) alter π-conjugation and steric profiles, affecting substrate compatibility in catalysis .

- Oxazole vs. Oxadiazole : The oxadiazole’s electron-withdrawing nature may enhance reactivity in electron-deficient systems but complicate purification due to lower solubility .

Substituent and Regiochemical Variations

生物活性

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure features a phenyl group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 260.179 g/mol. Its physical properties include a density of 0.96 g/cm³ and a boiling point of 333.6ºC at 760 mmHg .

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit notable anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the disruption of microtubule assembly, which is crucial for cell division .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.34 | HepG2 | Microtubule destabilization |

| Compound B | 1.1 | MCF-7 | Apoptosis induction |

| Compound C | >50 | A549 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes critical in drug metabolism. For example, it demonstrated significant inhibition of CYP3A4, an enzyme involved in the metabolism of many drugs. Such inhibition could lead to potential drug-drug interactions .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| CYP3A4 | 0.34 | Reversible |

| CYP1A2 | >50 | No significant inhibition |

| CYP2D6 | >50 | No significant inhibition |

Applications in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex molecules .

Table 3: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Cross-Coupling Reactions | Facilitates bond formation between aryl groups |

| Fluorescent Probes | Used in biological imaging to visualize processes |

| Polymer Chemistry | Enhances properties of polymers for various uses |

Case Studies

Recent studies have highlighted the effectiveness of oxazole derivatives in targeting specific cancer pathways. For example, a study involving benzo[b]furan derivatives indicated that modifications at specific positions significantly enhanced antiproliferative activity against cancer cell lines . This suggests that similar strategies could be applied to optimize the activity of this compound.

Q & A

Q. What is the synthetic methodology for preparing 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole?

The compound is typically synthesized via a lithium-halogen exchange followed by boronate ester formation. A validated protocol involves reacting 2-phenyl-4-bromo-oxazole with n-BuLi at −78°C in dry diethyl ether, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Alternative routes include Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the boronate moiety onto pre-formed oxazole scaffolds . Key considerations:

- Solvent choice : Ethers (THF, diethyl ether) ensure compatibility with organolithium reagents.

- Temperature control : −78°C minimizes side reactions during halogen-lithium exchange.

- Purity : Column chromatography (silica gel, hexane/EtOAc) yields >95% purity.

Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- NMR : ¹H/¹³C NMR confirm regioselectivity of the boronate group. The oxazole proton (C5-H) appears as a singlet at δ 8.2–8.5 ppm, while the dioxaborolane methyl groups resonate as two singlets (δ 1.3–1.4 ppm) .

- X-ray crystallography : SHELX or OLEX2 software refines crystal structures, validating bond lengths (e.g., B–O ≈ 1.36 Å) and angles. High-resolution data (R-factor < 0.05) require synchrotron sources for small-molecule crystals .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1524 for C₁₅H₁₇BN₂O₂) .

Q. How is the boronate ester group utilized in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides under Pd catalysis. Example protocol:

- Catalyst : Pd(dppf)Cl₂ (5 mol%) in DMF/H₂O (3:1).

- Base : K₂CO₃ (2 equiv) for deprotonation.

- Conditions : 80°C, 12 h, yielding biaryl-oxazole derivatives (70–85% yield) .

Key optimization : Excess boronate (1.2 equiv) improves conversion with electron-deficient partners.

Advanced Research Questions

Q. How does steric hindrance from the oxazole ring affect catalytic asymmetric reactions?

The oxazole’s rigidity and electron-withdrawing nature influence ligand design in asymmetric catalysis. For example:

- Chiral ligands : Derivatives of this compound act as P,N-ligands in Pd-catalyzed allylic alkylation, achieving enantiomeric excess (ee) >90% for α,β-unsaturated carbonyl substrates .

- Steric effects : The 2-phenyl group restricts rotation, enhancing stereoselectivity but reducing reaction rates. Kinetic studies (Eyring plots) show Δ‡ = 85–100 kJ/mol for bulky substrates .

Q. What role does this compound play in materials science (e.g., OLEDs)?

As a boronate-functionalized electron transporter , it enhances charge mobility in OLEDs. Applications include:

- Host materials : Blending with carbazole or phenoxazine derivatives (e.g., 9-octylcarbazole) achieves thermally activated delayed fluorescence (TADF) with λₑₘ = 450–550 nm .

- Device fabrication : Spin-coating (20 mg/mL in chlorobenzene) onto ITO substrates yields films with 90% photoluminescence quantum yield (PLQY) .

Q. How is it applied in ROS-responsive drug delivery systems?

The boronate ester undergoes H₂O₂-mediated cleavage in tumor microenvironments (ROS-rich). Example:

- Protein conjugation : React with 4-nitrophenyl carbonate derivatives to mask lysine residues, temporarily deactivating enzymes (e.g., RNase A). ROS exposure restores activity, enabling targeted cytotoxicity (IC₅₀ = 2.5 μM in HeLa cells vs. 25 μM in healthy cells) .

- Kinetic analysis : Pseudo-first-order rate constants (k = 0.12 min⁻¹) confirm rapid reactivation at pH 5.0 .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for Suzuki couplings: How to resolve them?

Conflicting yields (50–95%) arise from:

- Substrate electronic effects : Electron-rich aryl halides (e.g., 4-OMe-C₆H₄Br) react slower due to reduced oxidative addition efficiency. Use Pd(OAc)₂ with SPhos ligand for improved results .

- Oxygen sensitivity : Degradation of the boronate ester in air lowers yields. Strict inert conditions (N₂/glovebox) and degassed solvents are critical .

Q. Why do crystallographic data sometimes show unexpected bond angles in the dioxaborolane ring?

- Thermal motion : High B factors for methyl groups (common in pinacol boronates) distort angles. Low-temperature data collection (100 K) mitigates this .

- Crystal packing : π-Stacking interactions with the phenyl group induce torsional strain. Compare multiple datasets (CCDC entries) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。